molecular formula C14H20N2O6S B2750332 N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2319846-31-4

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2750332
CAS No.: 2319846-31-4
M. Wt: 344.38
InChI Key: GGYXNWWDDXGPRN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]oxazole ring, a sulfonamide group, and a hydroxy-methoxy-methylbutyl side chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]oxazole core, followed by the introduction of the sulfonamide group and the hydroxy-methoxy-methylbutyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding, while the sulfonamide group can interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxy and methoxy functional groups.

    N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide: Similar side chain structure.

    N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide: Similar sulfonamide group.

Uniqueness

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of a benzo[d]oxazole ring with a sulfonamide group and a hydroxy-methoxy-methylbutyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-14(18,6-7-21-3)9-15-23(19,20)10-4-5-12-11(8-10)16(2)13(17)22-12/h4-5,8,15,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXNWWDDXGPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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